3-(Furan-2-yl)prop-2-en-1-ol

Tyrosinase inhibition Melanogenesis Skin pigmentation

3-(Furan-2-yl)prop-2-en-1-ol (CAS 79380-02-2 for the (2E)-isomer; CAS 27393-97-1 also reported) is a heterocyclic allylic alcohol composed of a furan ring conjugated to a prop-2-en-1-ol side chain (C₇H₈O₂, molecular weight 124.14 g/mol). The compound is predominantly supplied as the (E)-stereoisomer, characterized by an α,β-unsaturated alcohol motif that imparts distinct reactivity in oxidation, reduction, and electrophilic substitution.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
Cat. No. B13615317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)prop-2-en-1-ol
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CCO
InChIInChI=1S/C7H8O2/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2/b3-1+
InChIKeyLCGZHXVOTKRCAL-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)prop-2-en-1-ol for Research Procurement: Structural Identity and Baseline Characterization


3-(Furan-2-yl)prop-2-en-1-ol (CAS 79380-02-2 for the (2E)-isomer; CAS 27393-97-1 also reported) is a heterocyclic allylic alcohol composed of a furan ring conjugated to a prop-2-en-1-ol side chain (C₇H₈O₂, molecular weight 124.14 g/mol) . The compound is predominantly supplied as the (E)-stereoisomer, characterized by an α,β-unsaturated alcohol motif that imparts distinct reactivity in oxidation, reduction, and electrophilic substitution . It serves as a synthetic building block in medicinal chemistry and organic synthesis, with commercial availability typically at ≥95% purity in quantities from 10 g to 100 g .

Selection logic
(E)-allylic alcohol building block for conjugate addition and cross-metathesis workflows
Workflow context
Supports medicinal chemistry diversification and scaffold derivatization studies
Commercially available at ≥95% purity; verify lot-specific stereochemical integrity before use
Identity context
Predominantly (E)-isomer; stereochemistry may influence downstream reaction outcomes

Why Generic Furan Alcohols Cannot Replace 3-(Furan-2-yl)prop-2-en-1-ol in Specialist Research Applications


In-class furan alcohols such as furfuryl alcohol, 3-(furan-2-yl)propan-1-ol, and cinnamyl alcohol differ fundamentally from 3-(furan-2-yl)prop-2-en-1-ol in the presence and geometry of the conjugated double bond. The α,β-unsaturation in the target compound enables participation in conjugate addition, olefin cross-metathesis, and cycloaddition reactions that are inaccessible to saturated analogs . Moreover, the (E)-stereochemistry of the double bond, confirmed by NMR coupling constants, directly impacts the stereochemical outcome of downstream transformations, making casual substitution without rigorous revalidation impractical . These structural distinctions translate into divergent biological activity profiles, as evidenced by comparative tyrosinase inhibition data .

Saturated analogs lack conjugate addition reactivity
3-(Furan-2-yl)propan-1-ol and furfuryl alcohol cannot participate in olefin cross-metathesis or cycloaddition reactions; substituting them may block key synthetic pathways.
Cinnamyl alcohol shifts polarity and synthetic handles
The phenyl analog lacks the furan oxygen, altering hydrogen-bond acceptor capacity and electrophilic substitution sites. Reactivity profiles may differ substantially.
Stereochemical outcome may not transfer directly
The (E)-geometry of the double bond influences downstream stereochemistry. Replacing with an (E/Z) mixture or saturated analog requires revalidation of reaction diastereoselectivity.

Quantitative Head-to-Head Evidence: 3-(Furan-2-yl)prop-2-en-1-ol versus Structural Analogs


Tyrosinase Inhibition: (E)-3-(Furan-2-yl)prop-2-en-1-ol Derivatives Outperform Kojic Acid by 2.1-Fold

(E)-3-(Furan-2-yl)prop-2-en-1-ol derivatives demonstrate tyrosinase inhibitory activity with an IC50 of 12.4 μM, surpassing the widely used reference inhibitor kojic acid (IC50 = 25.6 μM) by a factor of 2.1-fold . This represents a significant potency advantage over the standard comparator in the same assay system.

Tyrosinase inhibition
Direct head-to-head
IC50 = 12.4 μM
Comparator: Kojic acid 25.6 μM Difference: 2.1-fold
Supports tyrosinase inhibitor screening context
Reported in vitro mushroom tyrosinase assay context; verify derivative scope
Tyrosinase inhibition Melanogenesis Skin pigmentation

Lipophilicity Differentiation: 3-(Furan-2-yl)prop-2-en-1-ol LogP 1.29 versus Saturated Analog 3-(Furan-2-yl)propan-1-ol

The computed logP of 3-(furan-2-yl)prop-2-en-1-ol is 1.285 , which is lower than that of its saturated counterpart 3-(furan-2-yl)propan-1-ol (predicted logP ~1.6). The presence of the allylic double bond introduces polarity that modestly reduces logP while retaining sufficient hydrophobicity for membrane permeability.

Lipophilicity logP
Cross-study comparable
logP = 1.285
vs. saturated analog: ~1.6 (predicted) ΔlogP: ≈ -0.3
Reported logP supports permeability screening review
Class-level estimate for comparator; data to verify experimentally
Lipophilicity ADME profiling LogP

Synthetic Versatility: Conjugated Allylic Alcohol Enables Reactions Inaccessible to Furfuryl Alcohol

3-(Furan-2-yl)prop-2-en-1-ol contains an allylic alcohol moiety conjugated to the furan ring, enabling participation in olefin cross-metathesis, conjugate additions, and cycloaddition reactions that are structurally impossible for furfuryl alcohol (furan-2-ylmethanol) . The compound has been employed as a substrate for hydrogenation to 3-(furan-2-yl)propan-1-ol using 5% Pd/C in ethanol under H₂, demonstrating controlled reducibility [1].

Synthetic versatility
Class-level inference
Enables conjugate addition, cross-metathesis, cycloaddition, and hydrogenation
Supports diverse synthetic route planning
Literature precedent available; review specific reaction conditions
Synthetic chemistry Building block Olefin metathesis

Polar Surface Area: 3-(Furan-2-yl)prop-2-en-1-ol PSA 33.37 Ų versus Cinnamyl Alcohol PSA 20.23 Ų

The topological polar surface area (tPSA) of 3-(furan-2-yl)prop-2-en-1-ol is 33.37 Ų, compared to 20.23 Ų for cinnamyl alcohol (3-phenylprop-2-en-1-ol) . The 13.14 Ų increase arises from the furan ring oxygen replacing a phenyl C–H, conferring higher hydrogen-bond acceptor capacity while remaining well within the ≤140 Ų criterion for oral bioavailability.

Polar surface area
Cross-study comparable
PSA = 33.37 Ų
vs. cinnamyl alcohol: 20.23 Ų ΔPSA: +13.14 Ų
Supports permeability and drug-likeness profiling
Computational prediction; confirm experimentally for lead optimization
Polar surface area Drug-likeness Permeability

Reductive Saturation Control: Chemoselective Hydrogenation of the Allylic Double Bond Retaining the Furan Ring

Under mild hydrogenation conditions (5% Pd/C, H₂, ethanol), 3-(furan-2-yl)prop-2-en-1-ol undergoes selective reduction of the allylic double bond to afford 3-(furan-2-yl)propan-1-ol without over-reduction of the furan ring [1]. This contrasts with furfuryl alcohol, which under similar conditions can undergo ring hydrogenation to tetrahydrofurfuryl alcohol, demonstrating superior chemoselective control of the target compound's conjugated ene system relative to the aromatic heterocycle.

Reductive saturation control
Class-level inference
Selective allylic C=C reduction; furan ring retained
Supports chemoselectivity review for analog generation
5% Pd/C, H2, ethanol; verify yield and selectivity in your system
Hydrogenation Chemoselectivity Synthetic intermediate

High-Impact Application Scenarios for 3-(Furan-2-yl)prop-2-en-1-ol Based on Quantitative Differentiation Evidence


Melanogenesis Research and Tyrosinase Inhibitor Screening Programs

Laboratories developing tyrosinase inhibitors for cosmetic or dermatological indications benefit from the scaffold's 2.1-fold potency advantage over kojic acid (IC50 12.4 vs. 25.6 μM) . The compound or its derivatives can serve as a starting point for structure–activity relationship (SAR) exploration where sub-15 μM inhibition is a project criterion, with the furan ring providing a synthetically tractable handle for further functionalization via electrophilic substitution.

Diversification of Furan-Containing Compound Libraries via Allylic Alcohol Chemistry

Medicinal chemistry teams seeking to expand furan-based screening collections can exploit the allylic alcohol moiety for conjugate additions, olefin cross-metathesis, and selective hydrogenation . The ability to chemoselectively reduce the double bond while retaining the furan ring enables the generation of both unsaturated and saturated analogs from a single procurement, maximizing chemical diversity per unit cost [1].

ADME Profiling Studies Requiring Controlled Lipophilicity and Polar Surface Area

The compound's logP of 1.285 and PSA of 33.37 Ų position it in a favorable physicochemical space for permeability screening . When cinnamyl alcohol (PSA 20.23 Ų) is too hydrophobic or furfuryl alcohol lacks the allylic handle, this compound offers an intermediate polarity profile suitable for assessing the impact of heterocyclic oxygen on membrane transport and metabolic stability.

Synthetic Methodology Development: Furan-Containing Allylic Alcohols as Mechanistic Probes

The α,β-unsaturated alcohol framework is an established substrate for investigating reaction mechanisms including Pd-catalyzed hydrogenation chemoselectivity and conjugate addition regiochemistry [2]. The furan ring's electron-rich character influences the reactivity of the conjugated π-system relative to phenyl analogs, making the compound a useful probe for mechanistic and computational studies of heterocycle effects on olefin reactivity.

Application
Selection Property
Validation Focus
Melanogenesis research
Tyrosinase inhibition scaffold
Verify IC50 and SAR in target assay system
Compound library diversification
Allylic alcohol reactivity handle
Confirm cross-metathesis and conjugate addition scope
ADME profiling studies
Intermediate logP and PSA profile
Review experimental permeability and metabolic stability
Synthetic methodology development
Furan-conjugated allylic alcohol probe
Investigate chemoselectivity and regiochemistry
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